molecular formula C6H8N2O3 B2850635 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid CAS No. 99310-57-3

3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid

Cat. No. B2850635
CAS RN: 99310-57-3
M. Wt: 156.141
InChI Key: KBRYYKGFQBNWNF-UHFFFAOYSA-N
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Description

“3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a subject of interest due to their wide range of biological activities . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 156.14 . It is a powder at room temperature . The melting point is 253-255 .

Scientific Research Applications

Imidazole Derivatives and Their Antibacterial Activity

Imidazole compounds, characterized by a five-membered heterocyclic ring containing nitrogen atoms, have garnered significant attention due to their promising therapeutic applications. The molecule 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid falls under this category, sharing structural similarities with various imidazole derivatives that have demonstrated considerable antibacterial efficacy. A study by Jain et al. synthesized a series of imidazole derivatives and evaluated their antimicrobial activity against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compounds were assessed using the cylinder wells diffusion method, with certain derivatives showing notable antimicrobial potential​​. Another study by Brahmbhatt et al. focused on the synthesis of tri-substituted imidazole derivatives, which were then tested for their antibacterial properties against a similar spectrum of bacteria. The synthesized compounds showed varying degrees of activity, with some exhibiting significant antibacterial potential when compared against standard reference drugs like amikacin sulfate, ampicillin, and chloramphenicol​​.

Synthesis and Applications in Molecular Docking Studies

Imidazole derivatives have also been synthesized and explored for their potential in molecular docking studies, a technique crucial for understanding drug-receptor interactions and designing new therapeutic agents. A study highlighted the synthesis of imidazole derivatives using Cu(II) catalysis. The derivatives were not only evaluated for their antimicrobial properties but also for their larvicidal activities. In addition to these biological assessments, the study delved into Density Functional Theory (DFT) calculations and molecular docking studies, providing a holistic view of the potential interactions at the molecular level between the synthesized compounds and biological targets. These studies are pivotal for the development of new drugs and provide valuable insights into the interaction mechanisms of imidazole derivatives with various biological receptors​​.

Safety and Hazards

The safety information available indicates that “3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid” and similar compounds could involve further exploration of their synthesis and potential applications, given the wide range of biological activities exhibited by imidazole derivatives .

properties

IUPAC Name

3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-5(10)2-1-4-3-7-6(11)8-4/h3H,1-2H2,(H,9,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRYYKGFQBNWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99310-57-3
Record name 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid
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